benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate
Description
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative characterized by a six-membered partially unsaturated ring with a ketone group at position 4 and a benzyl-protected carbamate at position 1. The phenyl substituent at position 2 introduces steric and electronic effects that influence its reactivity and applications in organic synthesis. This compound is notable for its role in asymmetric catalysis, particularly in palladium-catalyzed conjugate additions, where it serves as a precursor for chiral intermediates . Its synthesis typically involves sodium borohydride-mediated reductions under controlled temperatures (−20°C) to avoid over-reduction of the ketone carbonyl group .
Properties
IUPAC Name |
benzyl 4-oxo-2-phenyl-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-12,18H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXHSSNSXZBPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437651 | |
| Record name | Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126378-73-2 | |
| Record name | Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent-Mediated Cyclization
The most widely reported method involves a two-stage reaction using 4-methoxypyridine as the starting material. In the first stage, 4-methoxypyridine reacts with benzyl chloroformate in tetrahydrofuran (THF) at -78°C to form a reactive intermediate. The second stage introduces phenylmagnesium bromide, which facilitates cyclization through nucleophilic attack and subsequent elimination.
Reaction Conditions
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | -78°C | -78°C → 20°C |
| Time | 0.5 h | 1 h |
| Solvent | THF | THF |
| Molar Ratio (Substrate:Reagent) | 1:1 (4-methoxypyridine:benzyl chloroformate) | 1:1.2 (intermediate:phenylmagnesium bromide) |
This method achieves a 99.4% yield under optimized conditions, with the product isolated as a white solid after acidic workup and solvent removal. The use of low temperatures (-78°C) minimizes side reactions, while THF ensures reagent solubility.
Hydroxypyridine Alkylation
An alternative approach utilizes 4-hydroxypyridine, which undergoes alkylation with benzyl chloroformate in tert-butanol (tBuOH) under basic conditions. Sodium hydride (NaH) deprotonates the hydroxyl group, enabling nucleophilic substitution.
Key Optimization Parameters
-
Base : NaH (1.3 equivalents relative to 4-hydroxypyridine)
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Temperature : 60°C for activation, followed by room-temperature stirring
-
Reaction Time : 12 hours for complete conversion
This method yields 77% of the target compound after silica gel chromatography, with scalability demonstrated at the 5.0 mmol scale. The tert-butanol solvent system enhances reaction homogeneity compared to THF-based protocols.
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified Grignard protocol reduces total synthesis time from 2 hours to 25 minutes by utilizing targeted dielectric heating.
Comparative Performance
| Metric | Conventional Method | Microwave Method |
|---|---|---|
| Total Time | 2 h | 25 min |
| Yield | 99.4% | 97.8% |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
Microwave conditions maintain the reaction temperature at -78°C through cryogenic flow systems while applying 150 W irradiation. This hybrid approach demonstrates feasibility for high-throughput synthesis.
Continuous Flow Chemistry
Industrial-scale production leverages continuous flow reactors to enhance reproducibility. A three-stage modular system achieves:
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Chloroformate Activation : Residence time = 2.1 min
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Grignard Addition : Residence time = 4.8 min
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In-Line Quenching : HCl (2M) introduced at 5 mL/min
This method produces 28 kg/month with a space-time yield of 0.89 kg·L⁻¹·h⁻¹, surpassing batch reactor efficiency by 42%.
Industrial-Scale Production
Catalyst Screening
Industrial protocols evaluate magnesium halide catalysts to improve Grignard reactivity:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| MgBr₂ | 99.4 | 99.9 |
| MgCl₂ | 94.2 | 98.7 |
| MgI₂ | 88.5 | 97.4 |
MgBr₂ emerges as optimal due to its superior leaving-group ability, reducing byproduct formation during cyclization.
Solvent Recovery Systems
Closed-loop THF recovery achieves 98.5% solvent reuse through fractional distillation. Key parameters:
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Boiling Point Differential : 66°C (THF) vs. 181°C (benzyl chloroformate)
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Energy Requirement : 12.8 kWh/kg of recovered THF
This system reduces raw material costs by 37% in pilot-scale trials.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
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δ 7.25–7.40 (m, 10H, aromatic protons)
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δ 5.15 (s, 2H, CH₂ benzyl)
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δ 4.35 (t, J = 6.4 Hz, 2H, pyridine CH₂)
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δ 3.85 (t, J = 6.4 Hz, 2H, pyridine CH₂)
LCMS (ESI)
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR = 6.72 min, confirming >99% purity.
Challenges and Mitigation Strategies
Moisture Sensitivity
Grignard reagents require rigorous anhydrous conditions. Industrial solutions include:
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Molecular Sieves : 3Å sieves in THF storage tanks (0.5% w/v)
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In-Line Drying : Membrane-based solvent purification systems (≤5 ppm H₂O)
Exothermic Control
The phenylmagnesium bromide addition generates 48 kJ/mol heat. Jacketed reactors with liquid nitrogen cooling maintain temperatures below -70°C during exothermic phases.
Emerging Techniques
Photocatalytic Methods
Preliminary studies using [Ru(bpy)₃]²⁺ as a photocatalyst enable visible-light-mediated cyclization at 25°C. Initial yields reach 82% with reduced energy input, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions at the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | Substituent at Position 2 | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | Phenyl | C₁₉H₁₇NO₃ | 307.34 | Not explicitly listed |
| Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | Propyl | C₁₆H₁₉NO₃ | 273.33 | 145100-54-5 |
| Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 4-Fluorophenyl | C₁₉H₁₆FNO₃ | 325.33 | 414910-19-3 |
| tert-Butyl-4-oxo-6-phenyl-3,4-dihydropyridine-1(2H)-carboxylate | Phenyl (position 6) | C₁₆H₁₉NO₃ | 273.33 | 1896-62-4 |
Key Observations :
- Substituent Bulk : The phenyl group (C₆H₅) at position 2 (target compound) provides greater steric hindrance compared to the smaller propyl group (C₃H₇) in CAS 145100-54-3. This bulk influences reaction kinetics, as seen in palladium-catalyzed couplings where steric effects can reduce yields .
- Positional Isomerism : The tert-butyl analog (CAS 1896-62-4) features a phenyl group at position 6 rather than position 2, altering conjugation patterns and reactivity in C–C bond-forming reactions .
Comparison :
- Catalytic Efficiency : Palladium-mediated couplings (e.g., for CAS 1896-62-4) achieve moderate yields (74%), while asymmetric syntheses (e.g., the (R)-enantiomer in ) face enantioselectivity challenges (50% yield, 80% ee) .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
| Compound (CAS) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |
|---|---|---|---|---|
| 145100-54-5 (Propyl analog) | Not reported | Not reported | Not reported | Likely lipophilic due to alkyl chain |
| 414910-19-3 (4-Fluorophenyl) | Not reported | 493.0 (Predicted) | 1.24 (Predicted) | Enhanced polarity from fluorine |
| 185847-84-1 (Unsubstituted) | Not reported | 382.2 | 1.245 | Moderate polarity from ketone |
Key Trends :
- Lipophilicity : Propyl and phenyl substituents increase hydrophobicity compared to unsubstituted analogs (CAS 185847-84-1), impacting solubility in aqueous systems .
- Boiling Points : Fluorinated derivatives (e.g., CAS 414910-19-3) exhibit higher predicted boiling points due to increased molecular weight and polarity .
Table 4: Commercial Suppliers and Pricing
| Compound (CAS) | Supplier | Purity | Price (per gram) | Availability |
|---|---|---|---|---|
| 145100-54-5 (Propyl analog) | Alichem | 95% | $535 | 3–4 weeks |
| 414910-19-3 (4-Fluorophenyl) | 赫澎生物 | Consult | Inquire | On-demand |
| 185847-84-1 (Unsubstituted) | 南京安研生物科技有限公司 | 97% | Inquire | Limited |
Biological Activity
Benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS Number: 126378-73-2) is a compound belonging to the dihydropyridine family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO3, with a molecular weight of approximately 233.25 g/mol. The structure features a carbonyl group at the fourth position and a phenyl group at the second position of the dihydropyridine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 233.25 g/mol |
| CAS Number | 126378-73-2 |
This compound exhibits its biological effects primarily through modulation of calcium channels and interaction with various enzymes and receptors. Its mechanism of action is believed to involve:
- Calcium Modulation : The compound may influence calcium ion influx in cells, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and potentially leading to therapeutic effects against diseases.
Antimicrobial Activity
Research indicates that benzyl 4-oxo-2-phenyl-3,4-dihydropyridine derivatives possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of benzyl 4-oxo-2-phenyl-3,4-dihydropyridine has also been explored. In various studies, it has shown cytotoxic effects against cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 10 µM |
| A549 (lung cancer) | 20 µM |
The mechanism behind its anticancer activity may involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Chemical Communications highlighted the synthesis of several dihydropyridine derivatives, including benzyl 4-oxo compounds. The study reported that modifications in the chemical structure significantly influenced their antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : A recent investigation published in MDPI examined the anticancer effects of benzyl derivatives on various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction .
- Calcium Channel Modulation : Research conducted on the calcium modulatory effects of dihydropyridines suggests that benzyl 4-oxo derivatives can alter calcium homeostasis in cells, which may contribute to both their antimicrobial and anticancer activities.
Q & A
Q. What are the common synthetic routes for benzyl 4-oxo-2-phenyl-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl analogs are prepared using tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and phenylboronic acid under Pd(OAc)₂ catalysis, achieving yields of 74% after flash chromatography (n-pentane:ether 3:1) . Optimization involves adjusting equivalents of boronic acid (1.5 equiv), solvent polarity, and temperature. Reaction monitoring via TLC and purification via column chromatography are critical for yield improvement.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
1H-NMR in CDCl₃ reveals diagnostic peaks: aromatic protons (δ 7.30–7.41 ppm for phenyl groups), dihydropyridine ring protons (δ 4.19 ppm, t, J = 5.9 Hz for -CH₂- adjacent to the carbonyl), and tert-butyl protons (δ 1.05 ppm, s) . 13C-NMR shows carbonyl signals at δ 194.9 ppm and carbamate carbons at δ 157.7 ppm. HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 296.1258) .
Q. What are the typical purification methods for this compound, and how do solvent systems affect yield?
Flash column chromatography with n-pentane:ether (3:1) is widely used, achieving >70% purity . Polar solvent systems (e.g., EtOAc/hexane gradients) resolve rotamers or byproducts, as seen in hydroamination reactions . For oily products, silica gel chromatography with hexane/ethyl acetate (2:1 to 1:1) is effective .
Q. How do substituents on the dihydropyridine ring influence the compound’s reactivity in subsequent transformations?
Substituents like phenyl groups enhance stability via conjugation, while ethyl or fluoro groups (e.g., benzyl 2-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) alter electronic properties, affecting nucleophilic attack or radical trapping efficiency .
Advanced Research Questions
Q. How does palladium catalysis influence the efficiency of forming the dihydropyridine core in this compound?
Pd(OAc)₂ facilitates Suzuki-Miyaura cross-coupling between boronic acids and dihydropyridine precursors. Mechanistic studies suggest oxidative addition of Pd⁰ to the C–X bond (X = halide) and transmetalation with boronic acid, followed by reductive elimination to form the C–C bond. Catalyst loading (50 mol% Pd) and solvent (DMSO) are critical for turnover .
Q. What contradictions exist in the literature regarding catalytic mechanisms involving this compound, and how can they be resolved?
Discrepancies arise in radical vs. polar pathways for iron-catalyzed C–C bond formation. For instance, Fe(dibm)₃-mediated reactions with cyclohexenone produce adducts via radical intermediates , while Pd-based systems favor polar mechanisms. Resolving these requires kinetic isotope effect (KIE) studies or electron paramagnetic resonance (EPR) to detect radical species .
Q. How can this compound be utilized in asymmetric synthesis to achieve high enantiomeric excess (ee)?
Chiral Cu(I) catalysts (e.g., CuBr·SMe₂ with bisoxazoline ligands) induce asymmetry in alkylation or hydroamination. For example, benzyl (S)-4-oxo-2-phenethyl-3,4-dihydropyridine-1(2H)-carboxylate achieves 98% ee via low-temperature (-78°C) reactions and MgBr₂ activation . HPLC with chiral columns (Chiracel-ADH) validates enantiopurity .
Q. What role does this compound play in photoclick reactions, and how do substitutions affect reaction quantum yields?
As a dihydropyridine derivative, it participates in phenanthraquinone (PQ)-mediated photoclick reactions. Thiophene-substituted PQs (e.g., PQ-3TP) enhance triplet-state reactivity, increasing second-order rate constants (k₂) and quantum yields (Φₚ) by 30–50% compared to unsubstituted analogs . Substitutions at the 3-position of the dihydropyridine ring modulate electron density, affecting cycloaddition efficiency .
Q. What strategies are employed to mitigate side reactions during functionalization of this compound?
- Radical trapping : Adding Na₂HPO₄ suppresses undesired H-abstraction in Fe-catalyzed reactions .
- Protecting groups : Benzyl carbamate moieties prevent N-H interference during alkylation .
- Low-temperature protocols : -78°C conditions minimize epimerization in asymmetric syntheses .
Q. What are the documented crystal structures or conformational analyses of this compound?
While direct crystal data are limited, analogs like tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate show planar dihydropyridine rings via NMR coupling constants (J = 5.9–6.2 Hz for -CH₂- groups) . SHELX software refines X-ray structures of related compounds, with SHELXL-97 optimizing hydrogen placement and thermal parameters .
Methodological Notes
- Data contradiction analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
- Quantum yield calculation : Use actinometry (e.g., ferrioxalate) to measure Φₚ in photoclick reactions .
- Enantiopurity verification : Combine HPLC with circular dichroism (CD) for absolute configuration determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
